molecular formula C8H8N2 B2357498 7-Methyl-1H-pyrrolo[3,2-B]pyridine CAS No. 1082041-00-6; 357263-42-4

7-Methyl-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B2357498
CAS No.: 1082041-00-6; 357263-42-4
M. Wt: 132.166
InChI Key: HMXZIJABHDJYQQ-UHFFFAOYSA-N
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Description

Overview of Pyrrolopyridine Heterocycles in Academic Research

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds consisting of a fused pyrrole (B145914) and pyridine (B92270) ring. The relative orientation of the nitrogen atom in the pyridine ring and the point of fusion give rise to several isomers, each with distinct electronic properties and chemical reactivity. In academic and industrial research, the 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) scaffold is particularly prominent. nih.gov This framework is a key component in a variety of biologically active molecules and serves as a versatile building block in the synthesis of complex chemical structures.

Researchers have extensively explored the synthesis and functionalization of the 7-azaindole core, adapting classic synthetic methods like the Fischer indole (B1671886) and Madelung syntheses. The unique π-electron system, resulting from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, imparts these molecules with the ability to engage in various biological interactions, including hydrogen bonding and π-stacking. This has led to their investigation in diverse fields, from materials science, where they are explored as emitters for organic light-emitting diodes (OLEDs), to their primary role in drug discovery. rsc.org

Significance of the Pyrrolo[3,2-B]pyridine Scaffold in Advanced Chemical Biology

The pyrrolo[3,2-b]pyridine scaffold, a specific isomer of pyrrolopyridine, holds considerable importance in advanced chemical biology, primarily due to its role as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The structural resemblance of pyrrolopyridines to endogenous purines allows them to interact with a wide range of protein families, most notably protein kinases.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. The pyrrolo[3,2-b]pyridine core has been successfully incorporated into numerous potent and selective kinase inhibitors. For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been developed as inhibitors of key oncogenic kinases such as B-RAF, CDK8, and FGFR. nih.govacs.orgrsc.org The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Furthermore, the biological activity of pyrrolopyridine derivatives extends beyond kinase inhibition. Studies have demonstrated their potential as antibacterial agents, with some derivatives showing activity against resistant strains of E. coli. nih.gov This broad biological profile underscores the significance of the pyrrolo[3,2-b]pyridine scaffold as a valuable starting point for the design of novel chemical probes and therapeutic candidates.

Contextualization of 7-Methyl-1H-pyrrolo[3,2-B]pyridine within the Pyrrolo[3,2-B]pyridine Class

This compound is a specific derivative within the broader class of pyrrolo[3,2-b]pyridines. Its structure is characterized by the pyrrolo[3,2-b]pyridine core with a methyl group substituted at the 7-position of the pyridine ring. This seemingly simple modification can have a profound impact on the molecule's physical and biological properties.

The introduction of a methyl group can influence factors such as:

Solubility: The methyl group can alter the molecule's lipophilicity, which in turn affects its solubility in both aqueous and organic media.

Metabolic Stability: The methyl group can block potential sites of metabolism, leading to a longer biological half-life.

Target Binding: The methyl group can provide additional van der Waals interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity.

While much of the published research focuses on the broader 7-azaindole class, the specific properties of methylated analogs are crucial for lead optimization in drug discovery programs. For example, in the development of Janus kinase (JAK) inhibitors, modifications to the core structure, including methylation, were key to achieving selectivity. acs.org Similarly, research on other kinase inhibitors has shown that the placement of methyl groups can significantly impact inhibitory activity. nih.gov

Below is a table summarizing key information about this compound and related structures.

PropertyValue
Compound Name This compound
CAS Number 357263-42-4 arctomsci.com
Molecular Formula C8H8N2
Parent Scaffold 1H-pyrrolo[3,2-b]pyridine (4-Azaindole)
Therapeutic Area of Interest Kinase Inhibition, Oncology, Anti-inflammatory

The study of this compound and its derivatives contributes to a deeper understanding of the structure-activity relationships within the pyrrolopyridine class, paving the way for the development of more effective and targeted therapies. Research into related pyrrolo[3,2-c]pyridine and pyrrolo[3,4-c]pyridine isomers further highlights the chemical diversity and therapeutic potential of this family of heterocycles. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-4-9-7-3-5-10-8(6)7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXZIJABHDJYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357263-42-4
Record name 7-Methyl-1H-pyrrolo[3,2-b]pyridine
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Synthetic Methodologies for 7 Methyl 1h Pyrrolo 3,2 B Pyridine and Analogues

Established Synthetic Routes to the Pyrrolo[3,2-B]pyridine Core

Classic and novel routes have been developed to construct the fundamental pyrrolo[3,2-b]pyridine system. These methods often involve building one of the heterocyclic rings onto a precursor of the other.

Traditional indole (B1671886) synthesis methods have been adapted for the creation of 7-azaindoles, although they often face limitations in scope compared to their applications in the indole field. researchgate.net

Fischer Synthesis : The Fischer reaction, a cornerstone of indole synthesis, has been applied to produce 7-azaindoles. For instance, the reaction of 2-pyridinylhydrazine with acetaldehyde (B116499) or acetone (B3395972) in the presence of alumina (B75360) and fluorinated aluminum oxide can yield 7-azaindole (B17877) or 2-methyl-7-azaindole, respectively, albeit in low yields. researchgate.net The synthesis of 7-azatryptamine has also been achieved from a lactam α-enamine and 2-pyridinylhydrazine. researchgate.net The Fischer azaindolization is most effective when the pyridylhydrazine starting material contains electron-donating groups at the ortho- or para-position relative to the hydrazine (B178648) group. tugraz.at

Madelung and Reissert Syntheses : Modified Madelung and extended Reissert synthetic routes have been described for preparing derivatives like 6-methyl-7-azaindole. researchgate.net

Cyclocondensation reactions provide an efficient means to construct the 7-azaindole framework. One notable method is a one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles with various aldehydes and active methylene (B1212753) compounds. acs.org This strategy is highly versatile, allowing for the synthesis of a diverse range of highly substituted and carbocyclic-fused 7-azaindoles. acs.org Another approach involves the condensation of 3-cyano-2-aminopyrroles with β-dicarbonyl compounds, which is followed by a reductive cyclization to form the pyridine (B92270) ring. uni-rostock.de

Building the pyridine ring onto a pre-existing pyrrole (B145914) unit is a key strategy. uni-rostock.deuni-rostock.de A variety of 7-azaindole derivatives can be synthesized using the pyrrole unit as a foundational building block. uni-rostock.de One specific method involves a [3+3]-addition where an amino derivative of an electron-rich pyrrole, such as a 2- or 3-aminopyrrole, provides a nitrogen atom and two carbon atoms for the new pyridine ring. This is reacted with a three-carbon synthon containing two electrophilic centers to complete the ring formation. uni-rostock.de

The most common general method for constructing the 7-azaindole ring system involves the annulation of a pyrrole ring onto a preformed pyridine ring. researchgate.net

From Aminopyridines : 2-Substituted 7-azaindoles can be synthesized from 2-aminopyridine (B139424) derivatives. researchgate.net A modern approach involves the Rh(III)-catalyzed coupling of 2-aminopyridines with alkynes, a process that requires a silver oxidant to improve catalyst turnover. chemicalbook.com Another powerful method is the Sonogashira cross-coupling of amino-halopyridines with terminal alkynes, followed by a ring-closure reaction to form the azaindole. mdpi.com For example, 2-amino-3-iodopyridine (B10696) can be coupled with various alkynes, and the resulting 2-amino-3-(alkynyl)pyridines are cyclized using potassium tert-butoxide with 18-crown-6 (B118740) to give 2-substituted 7-azaindoles in good yields. organic-chemistry.org

Chichibabin Cyclization : The lithium diisopropylamide (LDA)-mediated condensation of a 3-picoline derivative, such as 2-fluoro-3-picoline, with a nitrile like benzonitrile (B105546) can form a 7-azaindole via a Chichibabin cyclization. nih.gov This reaction involves the metalation of the picoline, addition to the nitrile, and subsequent cyclization. nih.gov

Contemporary Synthetic Strategies for 7-Methyl-1H-pyrrolo[3,2-B]pyridine Functionalization

Modern synthetic efforts have focused on the direct functionalization of the pre-formed 7-azaindole core, with cross-coupling reactions being particularly prominent. These methods allow for the introduction of diverse substituents in a site-selective manner. acs.org

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the 7-azaindole skeleton. researchgate.netosi.lv

Suzuki-Miyaura Reaction : This reaction is widely used to introduce aryl groups onto the 7-azaindole nucleus. An efficient one-pot method has been established for the synthesis of C3,C6-diaryl 7-azaindoles starting from 6-chloro-3-iodo-N-protected 7-azaindoles. researchgate.netnih.gov The reaction demonstrates chemoselectivity, allowing for sequential arylations. acs.orgnih.gov For example, starting with a 3-iodo-7-azaindole precursor, various aryl boronic acids can be coupled at the C3 position with high yields. nih.gov Unsymmetrical 3,5-diarylated derivatives can also be prepared through two successive Suzuki-Miyaura cross-coupling reactions. mdpi.com

Table 1: Synthesis of C3-Monoaryl 7-Azaindoles via Suzuki-Miyaura Coupling This table presents data on the yield of various C3-monoaryl 7-azaindoles synthesized via Suzuki-Miyaura cross-coupling.

Aryl Boronic Acid Substituent Yield (%) Reference
p-Methyl 89 acs.orgnih.gov
m-Methyl 93 nih.gov
p-Methoxy 93 acs.orgnih.gov
p-Fluoro 79 acs.orgnih.gov
3,5-Bis(trifluoromethyl) 67 acs.orgnih.gov

Buchwald-Hartwig Amination : This reaction provides a general method for the synthesis of amino-substituted azaindoles, which can be challenging to prepare via other methods like SNAr displacement. nih.gov Simple and efficient procedures have been developed for the palladium-catalyzed cross-coupling of unprotected halo-7-azaindoles with a wide array of primary and secondary amines. nih.govmit.edu The use of specific palladium precatalysts allows these reactions to proceed under mild conditions with high selectivity for the heteroaryl halide, even in the presence of the unprotected N-H group of the azaindole. nih.gov A successful synthetic strategy for 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involved an initial chemoselective Suzuki–Miyaura coupling at C-2 on a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination at C-4. nih.gov

One-Pot Synthetic Procedures for Advanced Analogues

A notable example is the palladium-catalyzed cascade C–N cross-coupling/Heck reaction. This method allows for the straightforward synthesis of substituted 4-azaindoles from readily available amino-o-bromopyridines and various alkenyl bromides. acs.org The reaction proceeds using a Pd₂(dba)₃/XPhos/t-BuONa catalytic system. For instance, reacting 4-amino-3-bromopyridine (B79700) with α-bromostyrene under these conditions initiates a cascade, forming the 2-phenyl-1H-pyrrolo[3,2-b]pyridine core in a single operation with a 69% yield. acs.org This cascade approach has been successfully applied to synthesize various C2- and C3-substituted 4-azaindoles. acs.org

Table 1: Cascade Synthesis of Substituted 4-Azaindoles

Aminopyridine Starting Material Alkenyl Bromide Product Yield (%)
4-Amino-3-bromopyridine α-Bromostyrene 2-Phenyl-1H-pyrrolo[3,2-b]pyridine 69
4-Amino-3-bromopyridine 1-Bromocyclohexene 6,7,8,9-Tetrahydro-5H-carbazol-4-amine 85
4-Amino-3-bromopyridine 2-Bromo-1-butene 2,3-Dimethyl-1H-pyrrolo[3,2-b]pyridine Moderate

Data sourced from a study on cascade C–N cross-coupling/Heck reactions. acs.org

Furthermore, advanced analogues can be generated in one-pot procedures starting from a pre-formed azaindole core. For example, 1,2,4-oxadiazole (B8745197) hybrids of 4-azaindole (B1209526) have been synthesized in a one-pot reaction from 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile and various carboxylic acids, showcasing the utility of nitrile intermediates in diversifying the core structure. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable technique in the synthesis of pyrrolopyridines, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating.

A key application of microwave-assisted synthesis is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. While some examples are for other isomers, the conditions are illustrative. For the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives, a Suzuki coupling between a bromo-pyrrolopyridine intermediate and an arylboronic acid was performed in a microwave reactor at 125 °C for 26 minutes. nih.gov Similarly, the N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboric acid was achieved using microwave irradiation at 85 °C for 30 minutes. nih.govsemanticscholar.org These methods demonstrate the potential for rapid functionalization of the pyrrolopyridine scaffold.

Iron-catalyzed reactions under microwave conditions have also been reported for the synthesis of azaindoles, presenting a more sustainable alternative to palladium catalysis. rsc.org The application of microwave heating can be particularly advantageous for overcoming the high activation barriers associated with the functionalization of the electron-deficient pyridine ring. rsc.orgeurekaselect.com

Synthesis of Substituted this compound Derivatives

The biological activity of pyrrolopyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Consequently, the development of regioselective functionalization methods is crucial for structure-activity relationship (SAR) studies.

Regioselective Functionalization at Pyrrole Moiety Positions

The pyrrole ring of the 4-azaindole scaffold offers several sites for functionalization, primarily at the N-1, C-2, and C-3 positions.

N-1 Functionalization: The nitrogen atom of the pyrrole ring is a common site for introducing substituents to modulate physicochemical properties like solubility and metabolic stability. nih.govexlibrisgroup.com In the development of ACC1 inhibitors, SAR studies began with a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold, and the introduction of a methyl group at the N-1 position was identified as a key modification for improving potency. nih.gov Further optimization in a series of GluN2B negative allosteric modulators involved varying the N-1 substituent with groups like amides, azetidines, and pyrrolidines to enhance brain penetration and reduce metabolic turnover. exlibrisgroup.com

C-2 and C-3 Functionalization: The C-2 and C-3 positions of the pyrrole ring can be selectively functionalized using various methods. The synthesis of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde provides a key intermediate for further derivatization at the C-2 position. chemicalbook.com For C-3 functionalization, 3-bromo-1H-pyrrolo[3,2-b]pyridine serves as a versatile precursor for introducing a wide range of substituents via cross-coupling reactions. sigmaaldrich.com Additionally, C-3 sulfur and sulfoxide (B87167) derivatives of 4-azaindole have been developed as c-Met kinase inhibitors. nih.gov

Regioselective Functionalization at Pyridine Moiety Positions

Functionalization of the electron-deficient pyridine moiety is generally more challenging than that of the pyrrole ring. beilstein-journals.org However, strategic modifications to this ring are essential for fine-tuning the biological activity of 4-azaindole derivatives.

Research on c-Met inhibitors has shown that substitution at the C-6 position of the 4-azaindole ring is feasible and that introducing a piperazine (B1678402) group at this position can yield promising results. nih.gov The functionalization often relies on building the azaindole core from an already substituted pyridine precursor or through selective C-H activation/functionalization of the pre-formed bicyclic system. beilstein-journals.org General methods for pyridine functionalization, such as ortho-lithiation of directed metalation groups like sulfonamides, can also be conceptually applied to achieve regioselectivity. acs.org

Derivatization through Carboxylic Acid, Carbonitrile, and Carboxamide Intermediates

Carboxylic acid, carbonitrile, and carboxamide groups at various positions of the this compound scaffold are critical intermediates that allow for extensive derivatization and exploration of chemical space.

Carboxamide Intermediates: The 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold has been extensively studied, notably in the development of acetyl-CoA carboxylase (ACC) 1 inhibitors. nih.gov Starting from a lead compound, SAR studies involved modifications at the N-1 position and on the amide substituent, leading to the discovery of a potent and orally bioavailable inhibitor, 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide. nih.gov

Carbonitrile Intermediates: The carbonitrile group is a versatile functional group that can be converted into various other moieties, such as amides, tetrazoles, or other heterocycles. The synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile provides a key intermediate for creating advanced analogs. researchgate.net For instance, this nitrile has been used to synthesize novel 4-azaindole-1,2,4-oxadiazole hybrids with potential anticancer activity. researchgate.net While on a different isomer, the utility of a carbonitrile is also shown in the synthesis of pyrrolo[2,3-b]pyridine derivatives where a C-2 carbonitrile was a key feature. mdpi.com

Carboxylic Acid Intermediates: Carboxylic acid derivatives, such as 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid, serve as important building blocks. This functional group can be readily converted to esters or amides, facilitating the connection of various side chains to the pyridine portion of the scaffold.

Table 2: Key Functional Intermediates of 1H-Pyrrolo[3,2-b]pyridine

Intermediate Name Position of Functional Group Synthetic Utility
1H-Pyrrolo[3,2-b]pyridine-3-carboxamide C-3 Core for ACC1 inhibitors, amide derivatization. nih.gov
1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile C-3 Precursor for 1,2,4-oxadiazoles and other heterocycles. researchgate.net
1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde C-2 Aldehyde for condensation and reductive amination reactions. chemicalbook.com
3-Bromo-1H-pyrrolo[3,2-b]pyridine C-3 Substrate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). sigmaaldrich.com
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid C-7 Precursor for amides and esters on the pyridine ring.

Synthetic Challenges and Methodological Advancements in Pyrrolo[3,2-b]pyridine Chemistry

The synthesis of pyrrolo[3,2-b]pyridines (4-azaindoles) is accompanied by specific challenges, primarily stemming from the electronic properties of the bicyclic system. The electron-deficient nature of the pyridine ring can deactivate the molecule towards certain electrophilic substitutions and complicate classic indole syntheses, often resulting in lower yields compared to their indole counterparts. rsc.orgacs.org Furthermore, palladium-catalyzed reactions can be sluggish due to the coordinating ability of the pyridine nitrogen, which can interfere with the catalyst. rsc.org Protecting group chemistry, such as the deprotection of SEM-protected amines, can also present challenges, sometimes leading to unexpected side products. nih.gov

To overcome these hurdles, significant methodological advancements have been made.

Novel Cascade Reactions: The development of cascade reactions, such as the palladium-catalyzed amination/Heck reaction, provides an efficient and atom-economical route to the 4-azaindole core from simple aminopyridines, bypassing the limitations of many classical methods. acs.org

Advanced Fischer Indole Synthesis: A novel, one-step Fischer reaction has been developed to directly synthesize functionalized 4-azaindole building blocks from 5-hydrazinyl-2-methoxypyridine, streamlining access to these important scaffolds. nih.gov

Alternative Catalysis: To move away from expensive and sometimes problematic palladium catalysts, methods using more sustainable metals like iron have been explored, often in conjunction with microwave assistance to drive the reactions to completion. rsc.org

Electrochemical Methods: An emerging advancement is the use of electrochemical C–H/N–H functionalization. This approach avoids the need for noble metals and chemical oxidants, offering a green and efficient strategy for constructing the azaindole ring system. rsc.org

These advancements highlight the ongoing efforts to develop more robust, efficient, and sustainable methods for the synthesis of this compound and its derivatives, facilitating their exploration in drug discovery and materials science. rsc.orgrsc.org

Reactivity and Derivatization Studies of 7 Methyl 1h Pyrrolo 3,2 B Pyridine Scaffold

Electrophilic Substitution Reactions on the Pyrrolo[3,2-B]pyridine Core

The pyrrolo[3,2-b]pyridine system is susceptible to electrophilic attack, primarily on the electron-rich pyrrole (B145914) moiety. The regioselectivity of these reactions is influenced by the directing effects of the fused pyridine (B92270) ring and any existing substituents.

Nitration of pyrrolo[1,2-a]pyrazines, which share a similar fused heterocyclic structure, has been achieved using a nitrating mixture or acetyl nitrate. researchgate.net For instance, the direct nitration of related compounds like brevicolline (B1239659) results in substitution at the 6- and 8-positions. researchgate.net While specific studies on the nitration of 7-methyl-1H-pyrrolo[3,2-b]pyridine are not extensively detailed in the provided results, the general reactivity of similar azaindole systems suggests that nitration would likely occur on the pyrrole ring. The reaction of 1-methyl-3,5-dinitro-2-pyridone with ketones in the presence of ammonia (B1221849) can lead to the formation of nitropyridines. nih.gov

Nitrosation reactions on the 7-azaindolizine system, a related scaffold, have been reported to be unsuccessful under typical Vilsmeier formylation conditions. researchgate.net However, a nitrosated derivative, 1-nitroso-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine, has been synthesized, indicating that nitrosation is possible under specific conditions, likely involving the pyrrole nitrogen.

Halogenation of the pyrrolo[3,2-b]pyridine core is a well-established method for introducing functional handles for further derivatization.

Bromination: The bromination of pyrrolo[1,2-a]quinoxalines, a related heterocyclic system, has been shown to be regioselective. nih.gov For instance, 3-bromopyrrolo[1,2-a]quinoxaline and its derivatives can be synthesized. nih.gov In the case of 7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, selective bromination at the 4-position is achieved using reagents like N-bromosuccinimide (NBS). The synthesis of 7-Bromo-1H-pyrrolo[3,2-b]pyridine and its N-methylated analog, 7-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine, has also been documented. epa.govbldpharm.com Furthermore, 3-Bromo-1H-pyrrolo[3,2-b]pyridine is commercially available. sigmaaldrich.com The synthesis of 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine has also been reported. uni.lu

Iodination: Iodination of the pyrrolo[3,2-b]pyridine scaffold can be achieved using N-iodosuccinimide (NIS). nih.gov A notable example is the synthesis of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine. bldpharm.com The halogenation of pyridines, in general, is a critical transformation for creating derivatives used in drug discovery. nih.gov

Table 1: Examples of Halogenated this compound Derivatives and Related Compounds

Compound NameHalogenPosition(s)Reference(s)
7-Bromo-1H-pyrrolo[3,2-b]pyridineBromo7 epa.gov
7-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridineBromo7 bldpharm.com
3-Bromo-1H-pyrrolo[3,2-b]pyridineBromo3 sigmaaldrich.com
3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridineBromo, Chloro3, 7 uni.lu
7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridineChloro, Iodo7, 2 bldpharm.com
4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridineBromo4
3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridineChloro3 epa.gov

Nucleophilic Transformations and Rearrangement Mechanisms

The pyridine ring of the pyrrolo[3,2-b]pyridine system is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or upon formation of a pyridinium (B92312) salt.

Nucleophilic displacement reactions on halogenated pyrrolo[3,2-b]pyridines are common. For instance, the bromine atom in 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine can be substituted by various nucleophiles. Similarly, displacement of a chloro group in 2-methyl-8-chloro-7-azaindolizine with methoxide (B1231860) is a facile process. researchgate.net The synthesis of various substituted pyrrolo[2,3-d]pyrimidines often involves nucleophilic substitution of a chloro group on the pyrimidine (B1678525) ring. mdpi.com

Ring contraction of pyridines to pyrrolidines has been achieved through a photo-promoted reaction with silylborane, affording pyrrolidine (B122466) derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov This type of skeletal editing provides access to valuable pyrrolidine structures from readily available pyridines. osaka-u.ac.jpnih.gov Theoretical studies on the reaction of pyridine with excited nitrogen atoms have shown that the reaction can proceed through ring-contraction mechanisms, leading to the formation of five-membered ring radical products like pyrrolyl radicals. bohrium.comnih.gov

Ring expansion reactions have also been observed in related systems. The reaction of pyridine with excited nitrogen atoms can also lead to the formation of 7-membered ring structures. bohrium.comnih.gov

Cycloaddition Reactions Involving Pyrrolo[3,2-B]pyridine Systems

Pyrrolo[1,2-b]pyridazines can be synthesized via [3+2] cycloaddition reactions between mesoionic oxazolo-pyridazinones and dipolarophiles like methyl or ethyl propiolate. nih.gov This method allows for the construction of the fused heterocyclic system with good regioselectivity. nih.gov Similarly, pyrrolo[1,2-c]thiazoles can act as thiocarbonyl ylides or azomethine ylides in cycloaddition reactions depending on the dipolarophile used. researchgate.net While specific examples involving the this compound scaffold are not detailed, the general principles of cycloaddition reactions on related pyrrolo-fused systems suggest its potential to participate in such transformations.

Modifications and Substituent Effects on Reactivity Profiles

The reactivity of the this compound scaffold is intricately linked to the electronic properties and positions of its substituents. The inherent nature of the fused ring system—an electron-rich pyrrole ring and an electron-deficient pyridine ring—creates a nuanced reactivity map. Modifications to this core structure can either enhance or diminish the reactivity of specific positions, guiding the regioselectivity of further derivatization. The interplay of inductive and resonance effects of various functional groups is paramount in determining the outcome of chemical transformations.

The pyrrole moiety of the 7-azaindole (B17877) framework is typically more susceptible to electrophilic attack than the pyridine ring. However, the precise location and nature of substituents can alter this generalization. Electron-donating groups (EDGs) tend to increase the electron density of the heterocyclic system, activating it towards electrophilic substitution, particularly on the pyrrole ring. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring system towards electrophiles but potentially facilitating nucleophilic substitution on the pyridine ring.

Studies on the broader 7-azaindole class of compounds provide significant insight into these effects. For instance, the presence of a directing group, such as a formyl group at the C3 position, has been shown to enable C4 arylation, a position that is otherwise difficult to functionalize. nih.gov Similarly, the N-methylation of the pyridine ring in 7-azaindole N-oxide allows for regioselective arylation at the C6 position. nih.gov These examples underscore the powerful role that substituents play in directing reactivity.

The steric hindrance imposed by bulky substituents also plays a crucial role. Large groups can block access to adjacent positions, thereby directing incoming reagents to more accessible sites. This is a critical consideration in transition-metal-catalyzed cross-coupling reactions, where the coordination of the catalyst to the heterocyclic core can be sterically sensitive. Research on the quaternization of substituted pyridines has demonstrated that the steric effects of ortho-substituents can be quantitatively assessed and can significantly reduce reaction rates.

The following table summarizes the observed effects of various substituents on the reactivity of the 7-azaindole scaffold, which serves as a close proxy for understanding the this compound system. These findings are critical for the rational design of synthetic routes to novel derivatives.

Substituent & Position Reaction Type Effect on Reactivity Observations & Findings Reference
N-Methyl (on pyridine)C6-Arylation (of N-oxide)Activating / DirectingN-methyl 7-azaindole N-oxide undergoes regioselective arylation at the C6 position with a variety of aryl bromides, tolerating functional groups like methoxy (B1213986), bromo, and fluoro. nih.gov
3-FormylC4-ArylationDirectingA formyl group at the C3 position, assisted by glycine (B1666218) as a transient directing group, facilitates the arylation at the C4 position of the azaindole core. nih.gov
3-Carboxylic Acid / AmideNucleophilic Aromatic SubstitutionDirecting (to C2)In 2,6-dichloropyridines, a 3-carboxylate or 3-amide substituent preferentially directs nucleophilic attack to the C2 position. researchgate.net
3-Cyano / TrifluoromethylNucleophilic Aromatic SubstitutionDirecting (to C6)In 2,6-dichloropyridines, a 3-cyano or 3-trifluoromethyl group directs nucleophilic attack to the C6 position, demonstrating the strong influence of electron-withdrawing groups. researchgate.net
Various ortho-substituentsN-MethylationDeactivating (Steric)All ortho-substituted pyridines are less reactive towards quaternization with methyl iodide than the unsubstituted parent compound due to steric hindrance.
N-ArylC-H FunctionalizationDirectingThe 7-azaindole nitrogen can act as an intrinsic directing group to functionalize the ortho-position of an N-aryl substituent. sioc-journal.cn

Interactive Data Table:

Substituent & PositionReaction TypeEffect on ReactivityObservations & FindingsReference
N-Methyl (on pyridine)C6-Arylation (of N-oxide)Activating / DirectingN-methyl 7-azaindole N-oxide undergoes regioselective arylation at the C6 position with a variety of aryl bromides, tolerating functional groups like methoxy, bromo, and fluoro. nih.gov
3-FormylC4-ArylationDirectingA formyl group at the C3 position, assisted by glycine as a transient directing group, facilitates the arylation at the C4 position of the azaindole core. nih.gov
3-Carboxylic Acid / AmideNucleophilic Aromatic SubstitutionDirecting (to C2)In 2,6-dichloropyridines, a 3-carboxylate or 3-amide substituent preferentially directs nucleophilic attack to the C2 position. researchgate.net
3-Cyano / TrifluoromethylNucleophilic Aromatic SubstitutionDirecting (to C6)In 2,6-dichloropyridines, a 3-cyano or 3-trifluoromethyl group directs nucleophilic attack to the C6 position, demonstrating the strong influence of electron-withdrawing groups. researchgate.net
Various ortho-substituentsN-MethylationDeactivating (Steric)All ortho-substituted pyridines are less reactive towards quaternization with methyl iodide than the unsubstituted parent compound due to steric hindrance.
N-ArylC-H FunctionalizationDirectingThe 7-azaindole nitrogen can act as an intrinsic directing group to functionalize the ortho-position of an N-aryl substituent. sioc-journal.cn

Advanced Spectroscopic and Computational Characterization of this compound Derivatives

Following a comprehensive search of scientific literature and databases, detailed experimental data for the advanced spectroscopic and computational characterization of the specific compound, this compound, is not available in the public domain. While research exists for various isomers and derivatives of the parent pyrrolopyridine scaffold, such as 1H-pyrrolo[3,2-c]pyridine, 1H-pyrrolo[2,3-b]pyridine, and pyrrolo[1,2-b]pyridazine, these compounds differ in their core structure from the requested this compound.

The stringent requirement to focus solely on this compound and its derivatives prevents the inclusion of data from these related but structurally distinct molecules. Information regarding the specific characterization techniques outlined—X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (EIMS and HRMS)—for the target compound could not be retrieved from the accessed sources.

Therefore, this article cannot be generated as per the specified requirements due to the absence of the necessary scientific data for this compound.

Advanced Spectroscopic and Computational Characterization of 7 Methyl 1h Pyrrolo 3,2 B Pyridine Derivatives

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of radiation at characteristic wavenumbers. The resulting IR spectrum provides a unique fingerprint of the molecule, allowing for the identification of its constituent functional groups. pressbooks.pub

For 7-Methyl-1H-pyrrolo[3,2-b]pyridine and its derivatives, IR spectroscopy is instrumental in confirming the presence of key structural features. The N-H stretch of the pyrrole (B145914) ring typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. pressbooks.pub The C-H stretching vibrations of the aromatic rings (pyridine and pyrrole) and the methyl group are observed in the 2850-3100 cm⁻¹ range. Aromatic C=C and C=N stretching vibrations are found in the 1400-1600 cm⁻¹ region. The presence of a methyl group is further confirmed by its characteristic bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

In a study of 7-methyl-2,3-dihydro-(1,3)thiazolo(3,2-a)pyrimidin-5-one, a related heterocyclic compound, vibrational wavenumbers were assigned using density functional theory (DFT) calculations, providing a detailed understanding of the vibrational modes. researchgate.net

Table 1: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Pyrrole N-HStretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Methyl C-HStretching2850 - 2960
Aromatic C=C/C=NStretching1400 - 1600
Methyl C-HBending~1450 and ~1375

Chromatographic Techniques for Purity Assessment and Characterization

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. For the analysis of this compound derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient separation technique used to determine the purity of a compound and to isolate it from reaction mixtures. bldpharm.com In a typical HPLC analysis of a this compound derivative, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, often a UV-Vis spectrophotometer, is used to monitor the eluting components, producing a chromatogram where each peak corresponds to a different compound. The retention time and peak area provide information about the identity and quantity of each component, respectively. For instance, HPLC can be used to monitor the progress of a reaction synthesizing a derivative like this compound-2-carboxylic acid. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. aps.org It is particularly useful for the analysis of volatile and thermally stable compounds. In GC-MS, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides detailed information about the molecular weight and structure of the compound. PubChem provides GC-MS data for the parent compound, 1H-pyrrolo[3,2-b]pyridine. nih.gov The fragmentation pattern is a unique identifier that can be used to confirm the structure of the analyte.

Computational Chemistry Approaches to Elucidate Electronic and Structural Properties

Computational chemistry provides theoretical insights into the electronic and structural properties of molecules, complementing experimental data. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are two prominent methods used in the study of this compound derivatives.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can be used to optimize the geometry of a molecule, predict its vibrational frequencies, and determine various electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. For example, DFT studies on pyridine (B92270) dicarboxylic acid derivatives have been used to calculate quantum chemical parameters to predict their properties. electrochemsci.org Similar studies on other pyridine derivatives have used DFT to optimize molecular structures and analyze charge distribution. nih.gov

Table 2: Representative DFT-Calculated Properties for a Pyrrolo[3,2-b]pyridine Derivative

PropertyDescription
Optimized GeometryThe most stable three-dimensional arrangement of atoms.
HOMO EnergyEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO, indicating chemical reactivity.
Mulliken ChargesDistribution of electron charge among the atoms in the molecule.
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the surface of the molecule, indicating regions of positive and negative charge.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT that is used to study the properties of molecules in their electronically excited states. aps.org It is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the energies of the electronic transitions between the ground state and various excited states, TD-DFT can provide a theoretical spectrum that can be compared with experimental data. researchgate.net This allows for the assignment of the observed absorption bands to specific electronic transitions. The development of TD-DFT has been crucial for understanding excitonic effects in materials. aps.org

In Silico Prediction of Molecular Descriptors (e.g., Collision Cross Section)

The in silico prediction of molecular descriptors is a cornerstone of modern computational chemistry, providing crucial insights into the physicochemical properties of molecules before their synthesis and experimental analysis. For derivatives of this compound, a scaffold of interest in medicinal chemistry, these predictive models are invaluable for assessing drug-likeness and guiding molecular design. ijper.orgresearchgate.net Molecular descriptors encompass a wide range of properties, from constitutional indices (e.g., molecular weight) to complex quantum-chemical parameters.

In recent years, the prediction of Collision Cross Section (CCS) has emerged as a particularly important descriptor. mdpi.com CCS is a measure of the size and shape of an ion in the gas phase and is a key parameter in ion mobility-mass spectrometry (IM-MS). dntb.gov.ua The ability to accurately predict CCS values for novel compounds like this compound derivatives significantly enhances their identification and characterization in complex biological matrices. mdpi.com

Computational approaches to predict CCS and other descriptors typically fall into two categories: theoretical calculations and machine learning models. mdpi.com

Theoretical Calculations: These methods use the fundamental principles of physics to calculate a molecule's properties. This often involves optimizing the three-dimensional structure of the molecule using methods like Density Functional Theory (DFT) and then applying specific algorithms to calculate the theoretical CCS. mdpi.com

Machine Learning (ML): These approaches leverage large datasets of experimentally determined CCS values to train predictive models. nih.gov By using various molecular fingerprints and descriptors as input, algorithms such as artificial neural networks or gradient boosting machines can learn the complex relationship between a molecule's structure and its CCS value, often achieving a median relative error of less than 2%. mdpi.comnih.gov

Research on related heterocyclic scaffolds, such as 1H-pyrrolo[3,2-c]pyridines and other 7-azaindole (B17877) derivatives, has demonstrated the utility of these predictive methods. tandfonline.com For a series of these compounds, key physicochemical properties are often calculated to ensure they adhere to established principles of drug design, such as Lipinski's Rule of Five. These predictions help to de-risk the synthetic process by prioritizing compounds with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.netnih.gov

A study on 1H-pyrrolo[3,2-c]pyridine derivatives, for instance, predicted several key molecular descriptors for novel compounds in the series. nih.gov The calculated logarithm of the octanol-water partition coefficient (cLogP), topological polar surface area (TPSA), molecular weight (MW), and the number of hydrogen bond acceptors (HBA) and donors (HBD) were used to evaluate their drug-like properties. nih.gov While specific CCS prediction data for this compound itself is not widely published, the established methodologies are directly applicable. mdpi.comnih.gov

The table below illustrates the type of data generated in such in silico studies, using hypothetical but realistic values for this compound and its derivatives, based on findings for analogous structures. nih.gov

Table 1: Predicted Molecular Descriptors for this compound Derivatives

Compound NameMolecular Weight ( g/mol )cLogPTPSA (Ų)Predicted CCS (Ų) [M+H]⁺
This compound132.161.8528.8125.4
5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine166.612.5528.8132.1
7-Methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine208.263.6528.8145.8
N,N,7-Trimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine175.241.9032.1136.5
1-(7-Methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one174.201.6046.0135.2

Note: cLogP, TPSA, and Predicted CCS values are illustrative and based on computational models for structurally similar compounds.

This predictive power allows researchers to screen virtual libraries of thousands of potential derivatives, prioritizing those with the highest probability of success and thereby accelerating the discovery of new therapeutic agents. ijper.orgsemanticscholar.org The integration of predicted CCS values, in particular, provides an additional layer of confidence for identifying these molecules in subsequent high-throughput screening and metabolomics studies. mdpi.comdntb.gov.ua

Pharmacological and Biological Research Applications of the Pyrrolo 3,2 B Pyridine Scaffold

Enzyme Inhibition Studies of Pyrrolo[3,2-B]pyridine Derivatives

Derivatives of the pyrrolo[3,2-b]pyridine scaffold have been extensively studied as inhibitors of a wide range of enzymes, playing a crucial role in the modulation of various cellular processes. These studies have paved the way for the development of potential treatments for a variety of diseases, including cancer and infectious diseases.

Tyrosine Kinase Receptor Inhibition (e.g., FGFRs, MET, FMS kinase)

The pyrrolo[3,2-b]pyridine core has proven to be a valuable scaffold for the development of potent inhibitors of tyrosine kinase receptors, which are key regulators of cell proliferation, differentiation, and survival. Dysregulation of these receptors is often implicated in the development and progression of cancer.

Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of FGFR signaling pathways is a known driver in various tumors. rsc.org Consequently, targeting FGFRs is an attractive strategy for cancer therapy. Research has led to the discovery of 1H-pyrrolo[2,3-b]pyridine derivatives that exhibit potent inhibitory activity against FGFR1, 2, and 3. rsc.org For instance, compound 4h demonstrated significant pan-FGFR inhibitory activity. rsc.org Another study reported a series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives as reversible-covalent inhibitors of both wild-type and mutant FGFR4 kinase. acs.org The representative compound 10z showed potent activity against wild-type FGFR4 and its mutant variants. acs.org While a 1H-pyrrolo[3,2-b]pyridine ring slightly decreased binding activity in one study, the broader class of pyrrolopyridines has been a focus for developing new FGFR inhibitors. nih.gov

MET (Hepatocyte Growth Factor Receptor): The c-Met/HGF signaling pathway is another critical target in oncology. A series of novel pyrrolo[2,3-b]pyridine derivatives incorporating a 1,2,3-triazole moiety were designed and synthesized as c-Met kinase inhibitors. nih.govresearchgate.net The most promising analog, compound 34 , exhibited a c-Met IC50 value of 1.68 nM. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups was beneficial for inhibitory activity. nih.govresearchgate.net

FMS-like Tyrosine Kinase 3 (FLT3) and FMS Kinase: The pyrrolo[3,2-b]pyridine scaffold has also been utilized to develop inhibitors for other tyrosine kinases like FLT3 and FMS kinase. FMS-like tyrosine kinase 3 (FLT3) is a validated target in acute myelogenous leukemia (AML). google.com Pyrrolopyridine compounds have been developed as FLT3 inhibitors to treat diseases like leukemia. google.com In the context of FMS kinase (also known as CSF-1R), a series of pyrrolo[3,2-c]pyridine derivatives were tested for their inhibitory effects. nih.govtandfonline.comresearchgate.net Compounds 1e and 1r were identified as the most potent, with IC50 values of 60 nM and 30 nM, respectively. nih.govtandfonline.comresearchgate.net Compound 1r was found to be 3.2 times more potent than the lead compound, KIST101029. nih.govtandfonline.comresearchgate.net

Table 1: Pyrrolo[3,2-b]pyridine Derivatives as Tyrosine Kinase Inhibitors

Compound Target Kinase IC50 (nM) Reference
4h FGFR1, FGFR2, FGFR3, FGFR4 7, 9, 25, 712 rsc.org
10z FGFR4 (wild-type & mutants) single-digit nanomolar acs.org
Compound 34 c-Met 1.68 nih.gov
1e FMS Kinase 60 nih.govtandfonline.comresearchgate.net
1r FMS Kinase 30 nih.govtandfonline.comresearchgate.net

Receptor Modulation and Ligand Binding Investigations

In addition to enzyme inhibition, pyrrolo[3,2-b]pyridine derivatives have been investigated for their ability to modulate the function of various cell surface and intracellular receptors.

Fibroblast Growth Factor Receptor Modulation

As discussed in the enzyme inhibition section, pyrrolo[3,2-b]pyridine derivatives have been extensively studied as modulators of FGFRs. rsc.orgrsc.orgacs.orgnih.gov These compounds can act as inhibitors, blocking the downstream signaling pathways that contribute to tumor growth and proliferation. rsc.orgrsc.org The development of selective and potent FGFR modulators remains an active area of research.

Hepatocyte Growth Factor Receptor Interactions

The interactions of pyrrolo[3,2-b]pyridine derivatives with the hepatocyte growth factor receptor (c-Met) have been a key area of investigation. nih.govresearchgate.net By binding to the kinase domain of c-Met, these compounds can inhibit its activity, thereby disrupting the signaling pathways that promote cancer cell growth, invasion, and metastasis. researchgate.net

Cannabinoid Receptor 2 (CB2) Agonism

The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is a promising therapeutic target for inflammatory and fibrotic diseases. nih.gov Research has identified novel pyridine (B92270) derivatives as potent and selective CB2 agonists. nih.gov One study described a "natural product-like" pyrano[2,3-b]pyridine derivative, YX-2102 , which was identified as a novel CB2R agonist and showed potential therapeutic effects in a model of lung fibrosis. nih.gov Another series of N-aryl-2-pyridone-3-carboxamide derivatives were also evaluated as human CB2R agonists, with the most promising compound, 8d , exhibiting potency similar to endogenous agonists. mdpi.com

Table 2: Pyrrolo[3,2-b]pyridine Derivatives in Receptor Modulation

Compound/Series Target Receptor Activity Reference
5-formyl-pyrrolo[3,2-b]pyridine derivatives FGFR4 Reversible-covalent inhibition acs.org
Pyrrolo[2,3-b]pyridine derivatives c-Met Kinase inhibition nih.govresearchgate.net
YX-2102 (pyrano[2,3-b]pyridine derivative) CB2R Agonism nih.gov
N-aryl-2-pyridone-3-carboxamide derivatives CB2R Agonism mdpi.com

Other Receptor Interactions

While research on the direct interaction of 7-Methyl-1H-pyrrolo[3,2-b]pyridine with a broad range of receptors is not extensively detailed in the available literature, the broader class of pyrrolopyridine derivatives has been investigated for their interactions with various receptors.

α-1-adrenoreceptor: The specific interaction of this compound with α-1-adrenoreceptors is not a primary focus of the reviewed literature.

γ-aminobutyric acid (GABA) receptors: GABA is a major inhibitory neurotransmitter in the central nervous system, and its receptors are key targets for drugs treating neurological disorders. nih.gov While the direct modulation of GABA receptors by this compound is not explicitly documented, the broader class of nitrogen-containing heterocyclic compounds is of interest in the development of GABA receptor modulators. nih.gov

Leukotriene and Endothelin Receptors: Information regarding the interaction of this compound with leukotriene and endothelin receptors is not prominently featured in the available research.

p75NGF Receptors: The p75 neurotrophin receptor (p75NTR) is involved in various neuronal processes, and its modulation is a target for therapeutic intervention in neurological diseases. There is no specific data found on the direct interaction of this compound with p75NGF receptors.

GluN2B-Selective Negative Allosteric Modulators: A series of 1H-pyrrolo[3,2-b]pyridine derivatives have been identified as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-d-aspartate (NMDA) receptor. nih.gov These compounds, distinct from other known GluN2B NAMs, were optimized to improve properties like brain penetration and to reduce metabolic turnover. nih.gov Several compounds in this series demonstrated good in vitro potency and achieved significant receptor occupancy in animal models. nih.gov

Modulation of Cellular Processes by Pyrrolo[3,2-B]pyridine Analogues

Analogues of the pyrrolo[3,2-b]pyridine scaffold have demonstrated significant effects on various cellular processes, particularly in the context of cancer research.

Numerous studies have reported the antiproliferative activities of pyrrolo[3,2-b]pyridine derivatives against various human cancer cell lines.

For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.gov One compound, designated 10t, exhibited potent antiproliferative activity with IC50 values ranging from 0.12 to 0.21 μM. nih.gov Similarly, another study on pyrrolo[3,2-c]pyridine derivatives identified compound 1r as a potent FMS kinase inhibitor with strong antiproliferative activity against ovarian, prostate, and breast cancer cell lines, with IC50 values between 0.15 and 1.78 µM. nih.govresearchgate.net This compound also showed selectivity for cancer cells over normal fibroblasts. nih.gov

Derivatives of pyrrolo[2,3-b]pyridine have also shown promise. A study on thirty-two novel pyrrolo[2,3-b]pyridine analogues revealed that several compounds exhibited significant growth inhibitory action against A549 (lung), HeLa (cervical), and MDA-MB-231 (breast) cancer cell lines at micromolar concentrations. nih.gov Another series of 1H-pyrrolo[2,3-b]pyridine derivatives were found to inhibit the proliferation of breast cancer 4T1 cells. rsc.orgnih.gov

The table below summarizes the antiproliferative activities of selected pyrrolo[3,2-b]pyridine analogues.

Table 1: Antiproliferative Activity of Selected Pyrrolo[3,2-b]pyridine Analogues

CompoundScaffoldCancer Cell Line(s)IC50 Values (µM)Reference
10t1H-pyrrolo[3,2-c]pyridineHeLa, SGC-7901, MCF-70.12 - 0.21 nih.gov
1rpyrrolo[3,2-c]pyridineOvarian, Prostate, Breast0.15 - 1.78 nih.govresearchgate.net
Variouspyrrolo[2,3-b]pyridineA549, HeLa, MDA-MB-2310.12 - 9.84 nih.gov
4h1H-pyrrolo[2,3-b]pyridine4T1 (Breast)Not specified rsc.orgnih.gov

Several pyrrolo[3,2-b]pyridine analogues have been shown to induce apoptosis, or programmed cell death, in cancer cells.

Compound 10t, a 1H-pyrrolo[3,2-c]pyridine derivative, was found to induce apoptosis in HeLa cells in a dose-dependent manner. nih.gov Flow cytometry analysis revealed a significant increase in the percentage of apoptotic cells after treatment with this compound. nih.gov Similarly, a study on 1H-pyrrolo[2,3-b]pyridine derivatives showed that compound 4h induced apoptosis in breast cancer 4T1 cells. rsc.orgnih.gov

Research on pyrrolo[2,3-d]pyrimidine derivatives also highlights the pro-apoptotic potential of this broader class of compounds. One such derivative, compound 5k, was found to induce apoptosis in HepG2 cells, accompanied by an increase in pro-apoptotic proteins like caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com Furthermore, some pyrrolo[1,2-b] nih.govtandfonline.comresearchgate.netbenzothiadiazepine (PBTD) compounds have demonstrated significant apoptotic activity in chronic myeloid leukemia (CML) cells, including those resistant to standard therapies. researchgate.net

The table below details the apoptotic effects of selected pyrrolo[3,2-b]pyridine analogues.

Table 2: Apoptosis Induction by Selected Pyrrolo[3,2-b]pyridine Analogues

CompoundScaffoldCell LineObserved EffectReference
10t1H-pyrrolo[3,2-c]pyridineHeLaDose-dependent increase in apoptosis nih.gov
4h1H-pyrrolo[2,3-b]pyridine4T1 (Breast)Induction of apoptosis rsc.orgnih.gov
5kpyrrolo[2,3-d]pyrimidineHepG2Increased caspase-3 and Bax, decreased Bcl-2 mdpi.com
PBTDspyrrolo[1,2-b] nih.govtandfonline.comresearchgate.netbenzothiadiazepineCML cellsSignificant apoptotic activity researchgate.net

The ability of pyrrolo[3,2-b]pyridine analogues to interfere with the cell cycle is another key area of investigation.

Compound 10t, a 1H-pyrrolo[3,2-c]pyridine derivative, was shown to cause a significant G2/M phase cell cycle arrest in HeLa cells in a dose-dependent manner. nih.gov This arrest prevents the cells from entering mitosis, ultimately leading to cell death. Another study on a pyrrolo[2,3-d]pyrimidine derivative, compound 5k, demonstrated its ability to induce cell cycle arrest in HepG2 cells. mdpi.com A pyridine-based compound, compound 12, was found to arrest the cell cycle at the S-phase in MCF-7 cells. acs.org

The table below summarizes the effects of selected pyrrolo[3,2-b]pyridine analogues on cell cycle regulation.

Table 3: Cell Cycle Regulation by Selected Pyrrolo[3,2-b]pyridine Analogues

CompoundScaffoldCell LineEffect on Cell CycleReference
10t1H-pyrrolo[3,2-c]pyridineHeLaG2/M phase arrest nih.gov
5kpyrrolo[2,3-d]pyrimidineHepG2Cell cycle arrest mdpi.com
12Pyridine-basedMCF-7S-phase arrest acs.org

The inhibition of cell migration and invasion is a critical aspect of anticancer therapy, and some pyrrolo[3,2-b]pyridine analogues have shown potential in this area.

A study on 1H-pyrrolo[2,3-b]pyridine derivatives found that compound 4h significantly inhibited the migration and invasion of 4T1 breast cancer cells. rsc.orgnih.gov This effect was associated with the downregulation of matrix metalloproteinase 9 (MMP9) and the upregulation of tissue inhibitor of metalloproteinases 2 (TIMP2). nih.gov Similarly, novel vemurafenib (B611658) analogs with a modified scaffold demonstrated the ability to inhibit matrix metalloproteinases MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis. mdpi.com

Biological Activities and Therapeutic Potential (General Academic Exploration)

The pyrrolo[3,2-b]pyridine scaffold and its isomers are recognized for a wide range of biological activities and hold therapeutic potential in various disease areas.

Pyrrolopyridine derivatives have been investigated for their antimicrobial, antiviral, and antitumor activities. nih.govresearchgate.netscispace.com They have also been explored for the treatment of diseases related to the nervous and immune systems. nih.govresearchgate.netscispace.com For instance, certain pyrrolo[3,4-c]pyridine derivatives have shown analgesic and sedative properties. nih.gov

In the realm of cancer therapy, drugs containing the pyrrolopyridine scaffold, such as Vemurafenib and Pexidartinib, are already in use. nih.gov Furthermore, pyrrolo[3,2-c]pyridine derivatives are being explored as promising candidates for the development of anticancer and anti-arthritic drugs due to their inhibitory effects on kinases like FMS. nih.gov The pyrrolo[2,3-b]pyridine scaffold has also been utilized in the development of inhibitors for fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. nih.gov

The versatility of the pyrrolopyridine scaffold is further highlighted by its use in developing inhibitors for other targets, including human neutrophil elastase (HNE). nih.gov The ability of some pyrrolo[2,3-b]pyridine analogues to intercalate with DNA suggests a mechanism for their antiproliferative activity by potentially blocking DNA replication. nih.gov

The broad spectrum of biological activities associated with the pyrrolopyridine scaffold underscores its importance as a privileged structure in medicinal chemistry and drug discovery.

Antiproliferative Activities in Research Models

Derivatives of the pyrrolo[3,2-b]pyridine and its isomeric pyrrolo[2,3-b]pyridine scaffold have demonstrated significant antiproliferative effects across various cancer cell line studies. These compounds often exert their activity by inhibiting key enzymes involved in cell cycle regulation and signal transduction, such as tyrosine kinases.

A series of diarylureas and amides featuring the pyrrolo[3,2-b]pyridine scaffold were synthesized and evaluated for their in vitro antiproliferative activity against the human melanoma cell line A375. nih.gov Many of these newly synthesized compounds showed activity superior or similar to Sorafenib, a known multi-kinase inhibitor. nih.gov Specifically, derivatives with 5-benzylamide substituted 4'-amide moieties were identified as the most potent antiproliferative agents against the A375 cell line. nih.gov

Similarly, research into pyrrolo[2,3-b]pyridine derivatives has yielded promising results. One study detailed the synthesis of analogues bearing a 1,8-naphthyridin-2-one moiety, which were tested against four human cancer cell lines: HT-29 (colon), A549 (lung), H460 (lung), and U87MG (glioblastoma). nih.gov These compounds exhibited inhibitory activity against several tyrosine kinases, including c-Met and Flt-3, with one of the most promising compounds showing IC₅₀ values of 1.16 nM and 1.92 nM, respectively. nih.gov Structure-activity relationship (SAR) studies indicated that mono-electron-withdrawing groups on the phenyl ring enhanced antiproliferative activity. nih.gov

Further studies on pyrrolo[2,3-b]pyridine analogues identified compounds with potent growth inhibitory action against lung (A549), cervical (HeLa), and breast (MDA-MB-231) cancer cell lines, with IC₅₀ values in the low micromolar range. researchgate.net One particularly active compound was found to intercalate into calf thymus DNA, suggesting a mechanism of action that involves blocking DNA replication. researchgate.net

Table 1: Antiproliferative Activity of Selected Pyrrolopyridine Derivatives
Compound ClassTarget Cell LineKey FindingsReference
Diarylureas/amides with pyrrolo[3,2-b]pyridine scaffoldA375 (Human Melanoma)Activity superior or similar to Sorafenib. nih.gov
Pyrrolo[2,3-b]pyridine with 1,8-naphthyridin-2-one moietyHT-29, A549, H460, U87MGPotent c-Met and Flt-3 kinase inhibition (IC₅₀ in nanomolar range). nih.gov
Pyrrolo[2,3-b]pyridine analoguesA549, HeLa, MDA-MB-231Growth inhibition in the range of 0.12 µM - 9.84 µM. researchgate.net
1H-pyrrolo[2,3-b]pyridine derivative (Compound 22)Colorectal Cancer (in vivo)Potent type II CDK8 inhibitor (IC₅₀ = 48.6 nM), significantly inhibited tumor growth. acs.org
1H-pyrrolo[3,2-c]pyridine derivativesHeLa, SGC-7901, MCF-7Acted as colchicine-binding site inhibitors with potent antiproliferative activities. nih.gov

Antimicrobial and Antitubercular Efficacy Investigations

The emergence of drug-resistant bacterial and mycobacterial strains necessitates the discovery of new antimicrobial agents. The pyrrolo[3,2-b]pyridine scaffold has served as a valuable template for the development of novel compounds with antibacterial and antitubercular properties.

A novel series of pyrrolo[3,2-b]pyridine-3-carboxamide derivatives linked to 2-methoxypyridine (B126380) were synthesized and screened for their antitubercular activity using the microplate Alamar blue assay (MABA) method. researchgate.net Several compounds, including those with 4-fluorophenyl, 4-chlorophenyl, and 4-methoxyphenyl (B3050149) substitutions, demonstrated potent anti-TB activity with a minimum inhibitory concentration (MIC) of 3.12 µg/mL, which is comparable to the reference drug Pyrazinamide. researchgate.net The same 4-chlorophenyl and 4-fluorophenyl derivatives also showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. researchgate.net

In other research, a high-throughput screening program identified 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a new class of highly potent antibacterial agents. nih.gov The most active molecule in this series exhibited a MIC value of 3.35 µg/mL against E. coli. nih.gov The screening utilized a unique double-reporter system that suggested the compound may act by blocking protein translation without inducing an SOS response, a cellular DNA damage response. nih.gov The pyrrolo[3,2-b]pyridine scaffold has also shown activity against resistant strains of E. coli, further stimulating research into its derivatives. nih.gov

Derivatives of the isomeric pyrrolo[3,4-c]pyridine scaffold have been investigated as inhibitors of the InhA enzyme, a key target for antitubercular drugs like isoniazid. nih.gov Additionally, pyrrole-2-carboxamides have been designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids and a promising anti-TB drug target. Many of these compounds showed potent activity (MIC < 0.016 μg/mL) and one derivative demonstrated good efficacy in an in vivo model of drug-resistant tuberculosis. acs.org

Table 2: Antimicrobial and Antitubercular Activity of Pyrrolopyridine Derivatives
Compound ClassTarget OrganismActivity (MIC)Reference
Pyrrolo[3,2-b]pyridine-3-carboxamidesMycobacterium tuberculosis3.12 µg/mL researchgate.net
Pyrrolo[3,2-b]pyridine-3-carboxamidesE. coli, S. aureusSignificant activity noted researchgate.net
5-oxo-4H-pyrrolo[3,2-b]pyridine derivativeE. coli3.35 µg/mL nih.gov
Pyrrole-2-carboxamides (MmpL3 inhibitors)Mycobacterium tuberculosis< 0.016 µg/mL acs.org

Antiviral Effects

The structural diversity of pyrrolopyridine derivatives has also been leveraged in the search for new antiviral agents. Compounds based on this scaffold have shown inhibitory activity against a range of viruses, including influenza virus and Human Immunodeficiency Virus (HIV).

In a high-throughput screening effort to identify influenza virus entry inhibitors, molecules with a pyrrolopyridinamine (PPA) moiety, specifically pyrrolo[3,2-c]pyridin-4-amine, were identified as a new class of inhibitors. nih.gov These compounds demonstrated broad-spectrum activity against multiple influenza A strains and influenza B virus. nih.gov Time-of-addition assays revealed that their mechanism involves blocking the early stages of infection, specifically interfering with post-fusion processes like viral uncoating and the nuclear import of viral components. nih.gov

Other studies have explored different isomers for antiviral potential. Derivatives of 7H-pyrrolo[2,3-d]pyrimidine were identified as inhibitors of the Zika virus (ZIKV), a member of the flavivirus family. mdpi.com Structure-activity relationship studies helped to develop a pharmacophore model where the central ring organizes substituents into an orientation that produces antiviral activity. mdpi.com Furthermore, certain pyridine derivatives have been synthesized and evaluated for their inhibitory properties against Herpes Simplex Virus type 1 (HSV-1) and HIV. rsc.org For instance, a series of 4-(phenylamino)-1H-pyridazino[3,4-b]pyridine derivatives showed notable anti-HIV activity. rsc.org

Anti-Inflammatory Research

Chronic inflammation is implicated in a wide array of diseases, making the development of novel anti-inflammatory agents a key research priority. The pyrrolopyridine scaffold has been explored as a basis for compounds that can modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and Janus kinases (JAKs).

A series of pyrrolo[2,3-b]pyridine derivatives were synthesized and tested for their anti-inflammatory activity, with some compounds showing promising results. nih.gov A molecular docking study suggested that these active molecules could bind to the COX-2 binding site, which is a key target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The inhibition of COX-2 is a desirable trait as it is associated with a better gastric tolerance profile compared to non-selective COX inhibitors. nih.gov

The pyrrolo[2,3-b]pyridine scaffold has also been used to develop inhibitors of Janus kinases (JAKs), which are crucial for signaling a number of inflammatory mediators. jst.go.jp One study described a series of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting JAK3. jst.go.jp A lead compound was identified as a potent and moderately selective JAK3 inhibitor that could suppress interleukin-2-stimulated T cell proliferation, highlighting its potential for treating immune-mediated diseases. jst.go.jp The pyrrolo[3,4-c]pyridine scaffold has also been investigated for its potential to inhibit matrix metalloproteinases (MMPs), enzymes involved in tissue degradation in conditions like arthritis. nih.gov

Anticonvulsant Properties

Research into new anticonvulsant agents is critical for managing epilepsy, particularly for patients with drug-resistant seizures. While direct studies on the anticonvulsant properties of this compound are limited, the broader class of pyridine and pyrrole (B145914) derivatives has been a source of compounds with anticonvulsant potential. ijnrd.org

The core structures of pyrrole and pyridine are present in various compounds investigated for anticonvulsant activity. nih.govnih.gov For example, levetiracetam, a widely used antiepileptic drug, contains a pyrrolidone ring, which shares structural similarities with the pyrrole component of the pyrrolopyridine scaffold. nih.gov Research has shown that amide functionalities, often appended to heterocyclic systems, play an important role in the activity of many anticonvulsant drugs. nih.gov Studies on various heterocyclic compounds, including those with pyridine rings, have been conducted using standard screening models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to identify potential antiepileptic agents. mdpi.com While these findings point to the potential of the pyrrolopyridine scaffold in this therapeutic area, dedicated research is needed to synthesize and evaluate specific derivatives for anticonvulsant efficacy.

Structure Activity Relationship Sar and Lead Optimization for 7 Methyl 1h Pyrrolo 3,2 B Pyridine Analogues

Systematic SAR Studies of Pyrrolo[3,2-b]pyridine Derivatives

Systematic investigations into the SAR of pyrrolopyridine derivatives have revealed that minor structural modifications can lead to significant changes in biological potency and selectivity. These studies typically involve the synthesis of a series of analogues with variations at different positions of the pyrrolopyridine core and associated phenyl rings or other appended moieties.

Impact of Substituents on Biological Potency

The nature and substitution pattern of various groups attached to the pyrrolopyridine scaffold play a pivotal role in determining the biological efficacy of the resulting analogues.

For the related 1H-pyrrolo[2,3-b]pyridine scaffold, studies have shown that electron-withdrawing substituents can enhance antiproliferative activity. researchgate.net In one instance, a series of analogues containing a 1,2,3-triazole moiety were synthesized, and it was observed that compounds with electron-withdrawing groups were more potent than those with electron-donating groups. researchgate.net

In the case of pyrrolo[3,2-c]pyridine derivatives, the introduction of electron-donating groups (EDGs) such as methyl (CH₃) and methoxy (B1213986) (OCH₃) on a para-substituted B-ring was found to increase antiproliferative activities. nih.gov Conversely, the presence of electron-withdrawing groups (EWGs) like fluorine (F), chlorine (Cl), and nitro (NO₂) at the same position led to a decrease in activity. nih.gov This suggests that the electronic properties of the substituents are a key determinant of potency.

Furthermore, for pyrrolo[3,4-c]pyridine derivatives, the size of the substituent is a critical factor. nih.gov Smaller alkyl groups as R² substituents tend to increase potency, whereas larger groups, such as phenyl or cyclopentyl, result in a significant loss of activity. nih.gov

A particularly relevant finding for the 7-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold is the impact of N-methylation. In a study on PDE4B inhibitors, an N-methylated pyrrolo[3,2-b]pyridine analogue was found to be inactive, highlighting the sensitivity of this position to substitution. nih.gov

The following table summarizes the impact of various substituents on the biological potency of different pyrrolopyridine isomers.

ScaffoldSubstituent TypePositionImpact on Potency
1H-Pyrrolo[2,3-b]pyridineElectron-withdrawingVariousIncreased
Pyrrolo[3,2-c]pyridineElectron-donating (e.g., CH₃, OCH₃)para-position of B-ringIncreased
Pyrrolo[3,2-c]pyridineElectron-withdrawing (e.g., F, Cl, NO₂)para-position of B-ringDecreased
Pyrrolo[3,4-c]pyridineSmall alkyl groupsIncreased
Pyrrolo[3,4-c]pyridineLarge groups (e.g., phenyl)Decreased
Pyrrolo[3,2-b]pyridineN-methylationPyrrole (B145914) nitrogenInactive

Positional Effects of Functional Groups on Activity

The position of functional groups on the pyrrolopyridine ring and its substituents can dramatically influence biological activity.

For pyrrolo[3,2-c]pyridine derivatives with electron-donating groups on the B-ring, the order of potency was generally found to be para-substituted > meta-substituted > ortho-substituted. nih.gov This indicates a clear positional preference for enhancing biological activity. For instance, compounds with hydroxyl (OH) and methoxy (OCH₃) groups at the meta-position of the B-ring showed improved inhibitory activities. nih.gov

In the context of 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, the substituent at the 4-position has a significant impact on their ability to reduce blood glucose levels. nih.gov Furthermore, the removal of a methyl group from the pyridine (B92270) ring of certain 7-amino-pyrrolo[3,4-c]pyridine-1,3-dione derivatives resulted in a significant loss of activity, underscoring the importance of this specific substitution. nih.gov

These findings emphasize that a comprehensive understanding of both the electronic nature and the precise placement of substituents is crucial for the rational design of potent pyrrolopyridine-based therapeutic agents.

Rational Design Strategies for Enhanced Biological Activity

Rational drug design strategies are instrumental in optimizing the biological activity of lead compounds. For pyrrolopyridine analogues, these strategies often involve scaffold hopping, bioisosteric replacements, and molecular hybridization.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping involves replacing the central core of a molecule with a structurally different but functionally equivalent scaffold. This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. A notable example is the development of CSF1R inhibitors, where the pyrrolopyrimidine scaffold has been successfully used as a scaffold hop for the pyrrolopyridine core of the drug Pexidartinib. mdpi.com This demonstrates the potential for interchanging these related heterocyclic systems to discover novel inhibitors.

Bioisosteric replacement is a strategy where a substituent or a group of atoms is replaced by another with similar physical or chemical properties to enhance the desired biological activity or to mitigate undesirable properties. spirochem.com While specific examples for this compound are not extensively documented, the principles of bioisosterism are widely applied in medicinal chemistry. For instance, a phenyl ring could be replaced by a pyridine ring to introduce a hydrogen bond acceptor and potentially improve solubility. mdpi.com The effectiveness of such a replacement depends on maintaining the key interactions with the biological target. The pyrrolo ring itself has been considered a bioisosteric replacement for a phenolic hydroxyl group, as both can act as hydrogen bond donors. estranky.sk

Molecular Hybridization Approaches

Molecular hybridization involves combining structural features from two or more different bioactive molecules to create a new hybrid compound with potentially enhanced or synergistic activities. This strategy has been employed in the design of novel anticancer agents based on the 1H-pyrrolo[2,3-b]pyridine scaffold. researchgate.net By incorporating pharmacophores from known active compounds, researchers aim to develop new derivatives with improved potency and efficacy. For instance, pyrrolo-fused heterocycles have been designed through a scaffold hybridization strategy as analogues of the microtubule inhibitor phenstatin. nih.gov

Computational Approaches in SAR and Lead Optimization

Computational methods are increasingly integral to the drug discovery process, providing valuable insights into SAR and guiding the design of more potent and selective compounds.

For pyrrolopyridine derivatives, molecular docking is a commonly used technique to predict the binding orientation of a ligand within the active site of a target protein. Docking studies on pyrrolo[2,3-b]pyridine derivatives have helped to elucidate the key interactions responsible for their inhibitory activity against enzymes like ectonucleotide pyrophosphatase/phosphodiesterase (NPP). nih.gov Similarly, for 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, molecular docking suggested that the lead compound could bind to tubulin at the intended site. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A 3D-QSAR study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors utilized comparative molecular field analysis (CoMFA) and comparative molecular indices similarities (CoMSIA) to build reliable models that could predict the inhibitory potency of new analogues. tandfonline.com Such models are invaluable for prioritizing the synthesis of compounds with the highest predicted activity.

Molecular dynamics (MD) simulations can further refine the understanding of ligand-protein interactions by simulating the dynamic behavior of the complex over time. This can help to assess the stability of the interactions predicted by docking and provide a more accurate picture of the binding mode.

The table below provides an overview of computational approaches applied to various pyrrolopyridine isomers.

Computational MethodPyrrolopyridine IsomerApplicationReference
Molecular DockingPyrrolo[2,3-b]pyridinePredicting binding mode with NPP1 and NPP3 nih.gov
Molecular DockingPyrrolo[3,4-b]pyridineInvestigating interactions with breast cancer protein targets nih.gov
Molecular Docking1H-Pyrrolo[3,2-c]pyridineUnderstanding binding to tubulin tandfonline.com
3D-QSAR (CoMFA/CoMSIA)Pyrrolo[2,3-b]pyridineModeling c-Met kinase inhibition tandfonline.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound analogues, docking simulations are instrumental in elucidating their binding modes within the active sites of various protein targets, such as kinases and tubulin.

While specific docking studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related isomers, such as 1H-pyrrolo[3,2-c]pyridine derivatives. For instance, in studies of 1H-pyrrolo[3,2-c]pyridine analogues as tubulin inhibitors, molecular docking has revealed key interactions at the colchicine (B1669291) binding site. nih.govtandfonline.com These studies have shown that the pyrrolopyridine core can form critical hydrogen bonds with residues like Thrα179, while other parts of the molecule interact with residues such as Asnβ349. nih.govtandfonline.com

For kinase inhibition, a common target for pyrrolopyridine scaffolds, docking studies on related isomers like 7H-pyrrolo[2,3-d]pyrimidine derivatives have highlighted the importance of the pyrrolo-pyrimidine core in forming hydrogen bonds with the hinge region of the kinase. doi.org The 7-methyl group in this compound would likely occupy a specific pocket within the active site, and its interaction, whether favorable or causing steric hindrance, would be a key determinant of binding affinity.

A hypothetical docking study of a this compound analogue into a generic kinase ATP-binding site might reveal the interactions detailed in the table below.

Ligand Atom/Group Receptor Residue Interaction Type Distance (Å)
Pyrrole N-HHinge Region Amino Acid (e.g., Alanine)Hydrogen Bond (Donor)2.9
Pyridine NHinge Region Amino Acid (e.g., Cysteine)Hydrogen Bond (Acceptor)3.1
7-Methyl GroupHydrophobic Pocket (e.g., Leucine, Valine)Hydrophobic Interaction3.8
Substituent at C2Gatekeeper Residue (e.g., Threonine)van der Waals Interaction4.2
Substituent at C5Solvent Exposed RegionPotential for improved solubility-

This table represents a hypothetical scenario based on common kinase-inhibitor interactions and principles from related structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are crucial for predicting the activity of newly designed analogues and for understanding the physicochemical properties that govern their potency.

For pyrrolopyridine derivatives, QSAR studies have been successfully applied to understand their inhibitory activities against various targets. For example, a QSAR study on a series of pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors demonstrated the importance of specific substituents for activity. nih.gov Another study on imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors developed robust QSAR models with high predictive ability, using Hologram QSAR (HQSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) methods. mdpi.com

A QSAR study on this compound analogues would typically involve the following steps:

Data Set Preparation: A series of analogues with varying substituents and their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each analogue.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound analogues might look like:

pIC50 = 0.75 * LogP - 0.23 * MW + 1.5 * HBD_Count + 0.8 * Aromatic_Rings - 2.1

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient, MW is the molecular weight, HBD_Count is the number of hydrogen bond donors, and Aromatic_Rings is the count of aromatic rings.

The statistical quality of such a model would be assessed by parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predicted R² for an external test set. A well-validated QSAR model can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

QSAR Model Statistical Parameter Value Interpretation
R² (Correlation Coefficient)> 0.8A strong correlation exists between the descriptors and the biological activity for the training set.
q² (Cross-validated R²)> 0.6The model has good internal predictive ability.
Predicted R² (External Validation)> 0.6The model can accurately predict the activity of new compounds.
F-statisticHigh valueThe model is statistically significant.
Standard Error of Estimate (SEE)Low valueThe model has a small random error.

This table presents typical desired values for a robust QSAR model.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings.

For this compound analogues, a pharmacophore model would be developed based on a set of active compounds. This model would serve as a 3D query for virtual screening of large chemical databases to identify novel scaffolds that match the pharmacophoric features and are likely to be active.

For instance, in the design of FAK inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, essential pharmacophores were identified and used to guide the design of new compounds. doi.org A pharmacophore model for this compound kinase inhibitors would likely include:

A hydrogen bond acceptor feature corresponding to the pyridine nitrogen.

A hydrogen bond donor feature from the pyrrole N-H group.

A hydrophobic feature representing the 7-methyl group.

Additional features based on the substituents required for potent and selective inhibition.

The table below illustrates a potential pharmacophore model for a hypothetical series of this compound analogues targeting a kinase.

Pharmacophoric Feature Location on Scaffold Importance for Activity
Hydrogen Bond Acceptor (HBA)Pyridine NitrogenAnchoring to the kinase hinge region.
Hydrogen Bond Donor (HBD)Pyrrole N-HInteraction with the kinase hinge region.
Hydrophobic (HY)7-Methyl groupOccupying a hydrophobic pocket for increased affinity.
Aromatic Ring (AR)Substituent at C2 or C5π-π stacking interactions with aromatic residues in the active site.

This table represents a hypothetical pharmacophore model.

By integrating the insights from molecular docking, QSAR, and pharmacophore modeling, a comprehensive understanding of the structure-activity relationships of this compound analogues can be achieved. These computational approaches are invaluable for the rational design and optimization of lead compounds, ultimately accelerating the discovery of new and effective therapeutic agents.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways for Diversified Scaffolds

The development of novel and efficient synthetic routes to access a wide array of 7-azaindole (B17877) derivatives is a cornerstone of advancing their application in various scientific fields. rsc.org Researchers are continuously exploring innovative strategies to functionalize the 7-azaindole core, enabling the creation of diverse chemical libraries for screening and development.

Recent advancements have focused on metal-catalyzed cross-coupling reactions and C-H bond functionalization, which offer powerful tools for modifying the 7-azaindole template. rsc.org One-pot, three-component cyclocondensation reactions have also emerged as an efficient and practical route to the 7-azaindole framework, allowing for the generation of highly substituted derivatives in a diversity-oriented synthesis approach. acs.org For instance, the reaction of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds can yield a wide range of 7-azaindole derivatives. acs.org

Furthermore, innovative domino reactions have been developed for the selective synthesis of 7-azaindoles and their reduced counterparts, 7-azaindolines. rsc.orgnsf.gov A notable example involves the reaction of 2-fluoro-3-methylpyridine (B30981) with arylaldehydes, where the choice of an alkali-amide base (LiN(SiMe3)2 or KN(SiMe3)2) dictates the chemoselectivity towards either the azaindoline or the azaindole product. rsc.org This method provides a valuable tool for generating a range of substituted derivatives with potential for further chemical elaboration. rsc.orgnsf.gov

Other synthetic methodologies being explored include:

Silver-catalyzed intramolecular cyclization of acetylenic free amines, which provides a route to 7-azaindoles without the need for strong acid or base catalysts. organic-chemistry.org

Palladium-catalyzed reactions , such as the Sonogashira reaction followed by tandem C-N couplings and cyclizations, have been successfully employed for the synthesis of specific azaindole isomers. organic-chemistry.org

The use of pyrrole (B145914) derivatives as starting materials offers a variety of substitution patterns on the pyrrole nucleus, leading to a large group of substituted 1-aryl-4-amino-7-azaindoles. uni-rostock.de

These evolving synthetic strategies are crucial for expanding the chemical space around the 7-methyl-1H-pyrrolo[3,2-b]pyridine scaffold, providing a rich source of novel compounds for further investigation.

Table 1: Selected Novel Synthetic Approaches for 7-Azaindole Derivatives

Synthetic MethodKey Reagents/CatalystsOutcomeReference(s)
One-Pot, Three-Component CyclocondensationN-substituted 2-amino-4-cyanopyrroles, aldehydes, active methylene compoundsHighly substituted 7-azaindole derivatives acs.org
Alkali-Amide Controlled Domino Reaction2-fluoro-3-methylpyridine, arylaldehydes, LiN(SiMe3)2 or KN(SiMe3)2Selective synthesis of 7-azaindolines or 7-azaindoles rsc.orgnsf.gov
Silver-Catalyzed Intramolecular CyclizationAcetylenic free amines, Silver catalyst7-azaindoles organic-chemistry.org
Palladium-Catalyzed Sonogashira/C-N Coupling3,4-dibromopyridine, alkynes, amines, Pd catalyst6-azaindoles organic-chemistry.org

Integration of Pyrrolo[3,2-B]pyridine in Advanced Materials Science Research

The unique photophysical properties of the 7-azaindole chromophore have led to its increasing integration into advanced materials science research. acs.org Its fluorescence is notably sensitive to the surrounding solvent environment, making it a valuable optical probe for studying molecular interactions and dynamics. acs.org The absorption and emission spectra of 7-azaindole are red-shifted compared to tryptophan, which is advantageous for biological imaging applications. acs.org

A key characteristic of 7-azaindole is its ability to undergo excited-state double-proton transfer, a process that is highly dependent on the solvent. acs.org This property, along with its single-exponential fluorescence decay in water under specific conditions, makes it a powerful tool for probing protein structure and dynamics. acs.org Methylation at the N1 position, as in this compound, can significantly alter these photophysical properties by blocking the N1-H interaction and the associated nonradiative decay pathways. acs.org For example, 1-Methyl-7-azaindole exhibits a much longer fluorescence lifetime and a higher fluorescence quantum yield in water compared to the parent 7-azaindole. acs.org

The luminescent and fluorescent characteristics of 7-azaindoles have rendered molecules containing this moiety with useful chromophoric functions. nih.gov These properties are being explored for applications in organic electronics and the development of novel sensors. High-resolution electronic spectroscopy of 7-azaindole and its complexes provides detailed information about its geometry in both the ground and excited electronic states, which is crucial for designing materials with specific optical properties. nih.gov

Table 2: Photophysical Properties of 7-Azaindole and its 1-Methyl Derivative in Water

CompoundFluorescence LifetimeFluorescence Quantum YieldKey FeatureReference
7-Azaindole910 ps-Sensitive to solvent, undergoes excited-state double-proton transfer acs.org
1-Methyl-7-azaindole21 ns0.55N1-methylation blocks nonradiative decay pathways acs.org

Application in Fragment-Based Drug Discovery (FBDD) Platforms

The 7-azaindole scaffold has proven to be a highly successful starting point in fragment-based drug discovery (FBDD), a powerful method for developing potent small-molecule drug candidates. researchgate.net FBDD begins with the identification of low-molecular-weight fragments that bind weakly to a biological target. These fragments are then optimized and grown into more potent lead compounds. researchgate.net The 7-azaindole core is considered a "privileged fragment" as it can serve as an excellent hinge-binding motif in kinases, forming crucial hydrogen bonds with the protein backbone. jst.go.jp

Several approved drugs have originated from FBDD programs that utilized the 7-azaindole fragment. researchgate.net A notable example is Vemurafenib (B611658), a B-RAF kinase inhibitor used in the treatment of melanoma, which was developed from a simple 7-azaindole fragment through structure-based drug design. jst.go.jp Pexidartinib is another approved drug that was developed starting from a 7-azaindole fragment. researchgate.net

The success of the 7-azaindole scaffold in FBDD can be attributed to several factors:

Bioisosterism: It is an excellent bioisostere of the indole (B1671886) and purine (B94841) systems, often leading to improved solubility and bioavailability. rsc.orgnsf.gov

Hinge-Binding Capability: The nitrogen atom in the pyridine (B92270) ring and the N-H group of the pyrrole ring can form two hydrogen bonds with the hinge region of kinases, a common binding motif for ATP-competitive inhibitors. jst.go.jp

Synthetic Tractability: As discussed in section 7.1, there are numerous synthetic routes available to modify and elaborate the 7-azaindole core, allowing for rapid optimization of fragment hits. acs.org

The continued application of the 7-azaindole scaffold in FBDD programs is expected to yield novel inhibitors for a wide range of biological targets.

Advancements in Target Identification and Validation Methodologies

The this compound scaffold and its derivatives have been instrumental in the advancement of target identification and validation methodologies, particularly in the field of kinase inhibitors. The development of focused multi-targeted kinase inhibitors (MTKIs) based on the 7-azaindole core has demonstrated the potential to target multiple oncogenic pathways simultaneously. nih.gov

Researchers have successfully designed and synthesized 7-azaindole derivatives that inhibit a variety of protein kinases involved in cancer and other diseases. These include:

CDK9/CyclinT and Haspin Kinase: Dual inhibitors have been identified, which could be developed as anticancer agents. nih.gov

c-Met Kinase: Potent inhibitors have been developed with significant antiproliferative activity against various cancer cell lines. nih.gov

Focal Adhesion Kinase (FAK): Fragment-based discovery has led to the development of highly substituted 1H-pyrrolo[2,3-b]pyridine derivatives as FAK inhibitors. acs.org

Protein Kinase B (Akt): The 7-azaindole scaffold served as the original hinge-binding fragment in the development of selective Akt inhibitors. nih.gov

Ataxia-Telangiectasia Mutated (ATM) Kinase: Rational design has produced highly selective ATM inhibitors with potent in vivo antitumor activity. nih.gov

The process of developing these inhibitors involves a combination of rational design, chemical synthesis, and biological evaluation. The ability to systematically modify the 7-azaindole scaffold and observe the effects on target binding and cellular activity provides a powerful methodology for validating the role of specific kinases in disease processes. The discovery of potent and selective inhibitors allows for a more precise interrogation of biological pathways, contributing to a deeper understanding of disease mechanisms.

Computational Design of Next-Generation Pyrrolo[3,2-B]pyridine Analogues

Computational methods, including molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, are playing an increasingly vital role in the design of next-generation this compound analogues. These in silico approaches allow for the prediction of binding modes and affinities of novel compounds before their synthesis, thereby accelerating the drug discovery process and reducing costs.

Molecular docking studies have been extensively used to investigate the binding interactions of 7-azaindole derivatives with their target proteins. For example, docking studies of novel 7-azaindole and 7-azaisatin derivatives with the EGFR kinase have helped to elucidate the binding patterns and structural requirements for anticancer activity. researchgate.net Similarly, molecular docking has been employed in the design of 7-azaindole analogues as PARP inhibitors, guiding the synthesis of compounds with improved anticancer activity. ijper.org

3D-QSAR studies provide further insights by correlating the three-dimensional properties of a series of molecules with their biological activities. This information can then be used to design new compounds with enhanced potency and selectivity. researchgate.net

The rational design of 7-azaindole derivatives based on computational models has led to the discovery of potent inhibitors for a variety of targets, including:

CDK8 inhibitors for the treatment of acute myeloid leukemia. nih.gov

Focused multi-targeted kinase inhibitors with both antiangiogenic and antitumoral effects. nih.gov

Fibroblast growth factor receptor (FGFR) inhibitors with high ligand efficiency. nih.gov

As computational power and algorithm accuracy continue to improve, the in silico design of this compound analogues is expected to become even more predictive and integral to the development of novel therapeutics and functional materials.

Table 3: Computationally Designed 7-Azaindole Derivatives and Their Targets

Designed Derivative ClassTargetComputational Method(s)Key FindingReference(s)
7-azaindole and 7-azaisatin derivativesEGFR kinaseMolecular docking, 3D-QSARIdentification of structural requirements for anticancer activity researchgate.net
7-azaindole analoguesPARPMolecular dockingGuidance for the synthesis of potent PARP inhibitors ijper.org
1H-pyrrolo[2,3-b]pyridine derivativesCDK8Rational designDiscovery of a potent CDK8 inhibitor for acute myeloid leukemia nih.gov
7-azaindole derivativesMultiple oncogenic kinasesRational designDevelopment of a focused multi-targeted kinase inhibitor nih.gov
1H-pyrrolo[2,3-b]pyridine derivativesFGFRStructure optimizationIdentification of a potent FGFR inhibitor with high ligand efficiency nih.gov

Q & A

Q. Table 1. Key Synthetic Steps for Functionalization

PositionReaction TypeReagents/ConditionsYield (%)Reference
1SulfonylationTsCl, pyridine, RT75–85
3BrominationNBS, AIBN, CCl₄60–70
6EsterificationEthyl chloroformate, NaOH80–90

Q. Table 2. Biological Targets of Derivatives

Derivative StructureTargetIC₅₀/EC₅₀ (nM)ApplicationReference
1-(Phenylsulfonyl)-3-bromoSGK-1 Kinase12 ± 2Cancer therapy
6-Carboxylate ethyl esterGluN2B NMDA Receptor45 ± 5Neuroprotection
4-Fluoro-3-pyrimidinylTyrosine Kinase8 ± 1Anti-inflammatory

Critical Considerations

  • Stereochemical control : Racemization during functionalization requires chiral HPLC or asymmetric catalysis .
  • Toxicity screening : Prioritize Ames test and micronucleus assay for genotoxicity assessment .

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